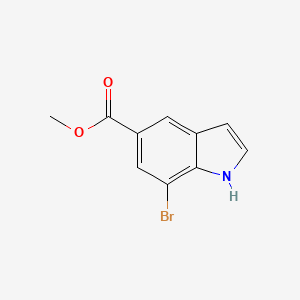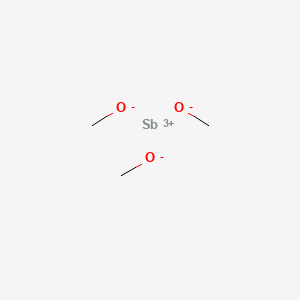
Antimony(3+);methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It typically appears as a white or light-yellow powder and plays an essential role in various fields of research and industry.
Mechanism of Action
Target of Action
Antimony(3+);methanolate, like other antimony compounds, primarily targets the heart, gastrointestinal tract, and musculoskeletal system . Antimony compounds have been used for over a century in the therapy of parasitic diseases like leishmaniasis . They have also shown remarkable therapeutic efficacy in patients with acute promyelocytic leukemia .
Mode of Action
This compound interacts with its targets in a complex manner. Previous studies suggest that pentavalent antimony acts as a prodrug which is converted to the active and more toxic trivalent antimony . Other works support the direct involvement of pentavalent antimony . It’s also suggested that thiols and ribose-containing biomolecules may mediate the pharmacological action of these drugs .
Biochemical Pathways
This compound affects several biochemical pathways. Recent data indicate that thiols and ribose-containing biomolecules may mediate the pharmacological action of these drugs . Trypanothione reductase and zinc-finger proteins were identified as possible molecular targets . This suggests that this compound may interfere with the normal functioning of these proteins, thereby affecting the associated biochemical pathways.
Pharmacokinetics
The presence of antimony can be demonstrated in practically all body tissues after inhalation or ingestion .
Result of Action
Antimony compounds are known to cause genotoxic and proteotoxic effects . They can both cause and cure disease, but their modes of molecular action are incompletely understood .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, high local concentrations at mining and processing sites can lead to increased human and environmental exposure . Understanding how these environmental factors influence the action of this compound is crucial for managing its use and mitigating potential risks.
Biochemical Analysis
Biochemical Properties
Antimony(3+);methanolate is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can involve both covalent and non-covalent bonds .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being researched.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound may be involved in various metabolic pathways, potentially interacting with certain enzymes or cofactors This could also include any effects on metabolic flux or metabolite levels
Transport and Distribution
This compound can be transported and distributed within cells and tissues . This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation. The specific transport and distribution mechanisms of this compound are still being researched.
Preparation Methods
Synthetic Routes and Reaction Conditions
Antimony(3+);methanolate can be synthesized through the reaction of antimony trioxide with methanol under controlled conditions. The reaction typically involves heating antimony trioxide with methanol in the presence of a catalyst to facilitate the formation of this compound. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity antimony trioxide and methanol. The process is carried out in specialized reactors designed to handle the reaction conditions and ensure the purity of the final product. The industrial production methods focus on optimizing yield and minimizing impurities to meet the stringent requirements of various applications .
Chemical Reactions Analysis
Types of Reactions
Antimony(3+);methanolate undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form antimony trioxide.
Reduction: Can be reduced to elemental antimony using reducing agents such as aluminum or iron.
Substitution: Reacts with halogens to form antimony trihalides.
Common Reagents and Conditions
Oxidation: Requires oxygen or air and elevated temperatures.
Reduction: Uses reducing agents like aluminum or iron under acidic conditions.
Substitution: Involves halogens such as chlorine, bromine, or iodine under controlled conditions.
Major Products Formed
Oxidation: Antimony trioxide.
Reduction: Elemental antimony.
Substitution: Antimony trihalides (e.g., antimony trichloride, antimony tribromide).
Scientific Research Applications
Antimony(3+);methanolate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in oncology and parasitology.
Industry: Utilized in the production of flame retardants, catalysts, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Antimony trioxide: A common oxidation product of antimony(3+);methanolate.
Antimony trihalides: Formed through substitution reactions with halogens.
Antimony trisulfide: Another antimony compound with distinct properties and applications
Uniqueness
This compound is unique due to its specific chemical structure and reactivity. Unlike other antimony compounds, it combines the properties of antimony with those of methanol, resulting in unique reactivity and applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry .
Properties
CAS No. |
29671-18-9 |
|---|---|
Molecular Formula |
C3H9O3Sb |
Molecular Weight |
214.86 g/mol |
IUPAC Name |
trimethyl stiborite |
InChI |
InChI=1S/3CH3O.Sb/c3*1-2;/h3*1H3;/q3*-1;+3 |
InChI Key |
KEUYHGXCOWNTEJ-UHFFFAOYSA-N |
SMILES |
C[O-].C[O-].C[O-].[Sb+3] |
Canonical SMILES |
CO[Sb](OC)OC |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




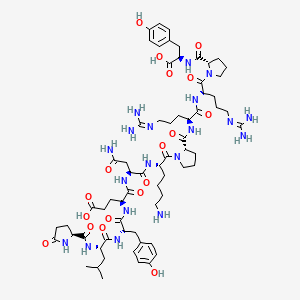
![3-[22-Acetamido-4-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid](/img/structure/B1592916.png)
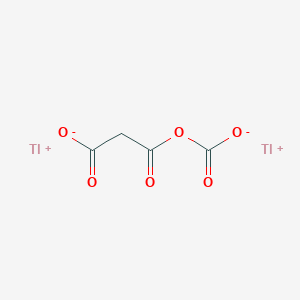
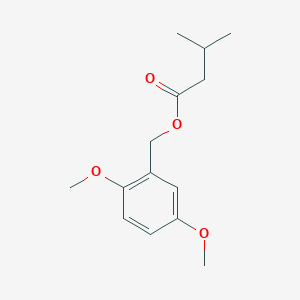
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592919.png)
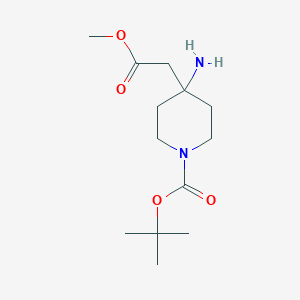



![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1592930.png)
